A Technical Guide to Methyl 3-(aminomethyl)cyclobutanecarboxylate Hydrochloride: A Versatile Scaffold for Modern Drug Discovery
A Technical Guide to Methyl 3-(aminomethyl)cyclobutanecarboxylate Hydrochloride: A Versatile Scaffold for Modern Drug Discovery
This document provides an in-depth technical overview of Methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, characterization, and strategic applications, offering field-proven insights beyond standard catalog data.
Introduction: The Strategic Value of a Constrained Scaffold
In the landscape of medicinal chemistry, the use of conformationally constrained scaffolds is a cornerstone of rational drug design. Small, rigid ring systems allow for precise orientation of functional groups, which can significantly enhance binding affinity, selectivity, and metabolic stability of drug candidates. Methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride emerges as a particularly valuable building block in this context.
Its structure, featuring a strained four-membered cyclobutane ring, a primary aminomethyl group, and a methyl ester, provides a versatile trifunctional platform.[1] This arrangement is ideal for its incorporation into complex molecules such as enzyme inhibitors, receptor ligands, and Proteolysis-Targeting Chimeras (PROTACs).[2][3] The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, simplifying its handling and use in subsequent synthetic steps.[3]
It is important to note the existence of stereoisomers and closely related structures, which can lead to ambiguity in CAS numbers. The cis-isomer is specifically identified by CAS Number 2231664-22-3 .[4][5] Another commonly cited CAS number for the mixed or unspecified isomer is 1630907-39-9 .[2][6] Researchers should verify the specific isomer required for their application. This guide will focus on the general synthesis and properties applicable to this scaffold.
Physicochemical and Structural Properties
The compound's utility is rooted in its distinct chemical properties. The strained cyclobutane ring provides a rigid framework, while the primary amine and ester functionalities serve as handles for diverse chemical modifications.
| Property | Value | Source(s) |
| CAS Number | 2231664-22-3 (cis-isomer) | [4][5] |
| Molecular Formula | C₇H₁₄ClNO₂ | [2][4] |
| Molecular Weight | 179.64 g/mol | [2][4] |
| Appearance | White to yellow solid | [5] |
| Purity | Typically supplied at ≥95% or ≥97% | [4][5] |
| Topological Polar Surface Area (TPSA) | 52.32 Ų | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Rotatable Bonds | 2 | [4] |
The presence of both a nucleophilic amine and an electrophilic ester carbonyl group allows for orthogonal chemical transformations, a highly desirable feature for building complex molecular architectures.
Synthesis and Purification: A Plausible Laboratory-Scale Protocol
While multiple synthetic routes to cyclobutane derivatives exist, a common and logical approach involves the functionalization of a commercially available cyclobutane precursor.[1][7] The following protocol represents a robust, multi-step synthesis designed for high fidelity and scalability.
Rationale: This pathway is chosen for its reliance on well-established, high-yielding reactions. It begins with the reduction of a ketone, proceeds through a nitrile intermediate for the introduction of the aminomethyl group, and concludes with esterification and salt formation. This sequence protects the carboxyl group as an ester before the final amine is deprotected, preventing intramolecular side reactions.
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Methodology
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Step 1: Esterification of 3-Oxocyclobutane-1-carboxylic Acid
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Procedure: To a solution of 3-oxocyclobutane-1-carboxylic acid (1.0 eq) in anhydrous methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0°C. Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.
-
Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by methanol. Anhydrous conditions are critical to prevent the reverse hydrolysis reaction.
-
Workup: Cool the reaction, neutralize with a saturated solution of sodium bicarbonate, and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 3-oxocyclobutane-1-carboxylate.
-
-
Step 2: Horner-Wadsworth-Emmons Reaction
-
Procedure: Suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0°C under a nitrogen atmosphere. Add diethyl (cyanomethyl)phosphonate (1.2 eq) dropwise. Stir for 30 minutes, then add a solution of Methyl 3-oxocyclobutane-1-carboxylate (1.0 eq) in THF. Allow the reaction to warm to room temperature and stir overnight.
-
Causality: This reaction efficiently converts the ketone into an α,β-unsaturated nitrile. The phosphonate ylide is a potent nucleophile that provides a stable intermediate, generally leading to higher yields and easier purification than a traditional Wittig reaction.
-
Workup: Quench the reaction carefully with water at 0°C. Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography.
-
-
Step 3: Catalytic Hydrogenation of the Alkene
-
Procedure: Dissolve the product from Step 2 (1.0 eq) in ethanol and add Palladium on carbon (10% w/w, 0.05 eq). Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC indicates complete consumption of the starting material.
-
Causality: The palladium catalyst facilitates the addition of hydrogen across the carbon-carbon double bond without reducing the nitrile or ester functional groups under these mild conditions.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethanol. Concentrate the filtrate to yield Methyl 3-(cyanomethyl)cyclobutane-1-carboxylate.
-
-
Step 4: Reduction of the Nitrile
-
Procedure: Dissolve the nitrile from Step 3 (1.0 eq) in a solution of ammonia in methanol (7N). Add Raney Nickel (slurry in water, ~0.2 eq). Hydrogenate in a high-pressure autoclave at 50-100 psi and 40-50°C for 12-24 hours.
-
Causality: The reduction of a nitrile to a primary amine requires more forcing conditions than alkene reduction. Raney Nickel is a highly effective catalyst for this transformation. The presence of ammonia is crucial to suppress the formation of secondary amine side products by reacting with intermediate imines.
-
Workup: Cool the reactor, vent, and filter the catalyst through Celite. Concentrate the filtrate under reduced pressure to obtain the free base, Methyl 3-(aminomethyl)cyclobutane-1-carboxylate.
-
-
Step 5: Hydrochloride Salt Formation
-
Procedure: Dissolve the crude amine from Step 4 in a minimal amount of anhydrous diethyl ether or ethyl acetate. Cool to 0°C and add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete and the pH is acidic.
-
Causality: This is a straightforward acid-base reaction. The hydrochloride salt is typically a crystalline solid that is much less hygroscopic and easier to handle and purify than the free base, which is often an oil.
-
Workup: Stir the resulting slurry for 30 minutes at 0°C. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
-
Analytical Characterization and Quality Control
Confirming the identity and purity of the final compound is a non-negotiable step. A multi-pronged analytical approach ensures the material meets the standards required for subsequent research.
Caption: Standard analytical workflow for compound validation.
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¹H NMR (Nuclear Magnetic Resonance): This is the primary technique for structural elucidation. Key expected signals would include a singlet around 3.7 ppm for the methyl ester protons, multiplets for the cyclobutane ring protons between 1.8-2.8 ppm, and signals corresponding to the aminomethyl protons.
-
¹³C NMR: Confirms the carbon skeleton, with characteristic peaks for the ester carbonyl (~175 ppm), the methyl ester carbon (~52 ppm), and the carbons of the cyclobutane ring.
-
Mass Spectrometry (MS): Typically using electrospray ionization (ESI+), the analysis should show a prominent ion corresponding to the mass of the free base [M+H]⁺ at m/z 144.18, confirming the molecular weight of the parent molecule.
-
HPLC (High-Performance Liquid Chromatography): Used to determine the purity of the compound. Using a suitable column (e.g., C18) and mobile phase, the analysis should show a single major peak, allowing for quantification of purity, typically aiming for >97%.
Applications in Drug Discovery and Medicinal Chemistry
The true value of Methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride lies in its application as a versatile building block.
Caption: Role as a trifunctional medicinal chemistry scaffold.
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Protein Degraders (PROTACs): The scaffold is an excellent starting point for synthesizing PROTAC linkers. The amine can be coupled to a warhead that binds the target protein, while the ester can be hydrolyzed to the corresponding carboxylic acid and coupled to an E3 ligase-binding ligand.[3] The rigid cyclobutane core helps to control the distance and spatial orientation between the two ends of the PROTAC, a critical factor for degradation efficiency.
-
Peptidomimetics: The aminomethyl group can act as a surrogate for an amino acid side chain, while the carboxylate can be incorporated into a peptide backbone. The constrained nature of the cyclobutane ring can mimic or induce specific secondary structures like β-turns, enhancing metabolic stability and cell permeability compared to natural peptides.[3]
-
Enzyme Inhibitors and Receptor Ligands: The defined geometry of the scaffold allows for the precise placement of pharmacophoric elements. For example, in kinase inhibitor design, the amine can be functionalized to form hydrogen bonds within an ATP-binding pocket, while the other end of the molecule can be extended to achieve selectivity.[1][3]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential. While this specific compound does not have an extensive, unique toxicology profile, data from closely related aminocyclobutane derivatives provide a strong basis for safety protocols.
| Hazard Class | GHS Classification | Source(s) |
| Skin Irritation | Category 2 (Causes skin irritation) | [8][9] |
| Eye Irritation | Category 2A (Causes serious eye irritation) | [8][9] |
| Target Organ Toxicity | STOT SE 3 (May cause respiratory irritation) | [8][9] |
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[10]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[10][11]
-
Avoid Contact: Take measures to prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place. The compound is typically stable at room temperature.[2][4]
-
Spills: In case of a spill, collect the material using a suitable absorbent and dispose of it as chemical waste. Avoid generating dust.
References
-
PubChem. (n.d.). Methyl 3-aminocyclobutane-1-carboxylate hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). Methyl (1s,3s)-3-(methylamino)cyclobutane-1-carboxylate hydrochloride. Retrieved from [Link]
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Angene Chemical. (2021). Safety Data Sheet: Cyclobutanecarboxylic acid, 1-amino-, hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). Methyl 1-aminocyclobutane-1-carboxylate hydrochloride. Retrieved from [Link]
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D. A. Nagib, et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. (2021). CN112608243A - Synthesis method of trans-3-aminobutanol.
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MDPI. (2020). Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin. Retrieved from [Link]
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